molecular formula C20H30O5 B198228 Excisanin A CAS No. 78536-37-5

Excisanin A

Cat. No. B198228
CAS RN: 78536-37-5
M. Wt: 350.4 g/mol
InChI Key: NFENNPKUXFGPST-VBSVUCAUSA-N
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Description

Excisanin A is a diterpenoid compound . It has been found to inhibit invasion by suppressing MMP-2 and MMP-9 expression, making it a potential anti-metastatic chemotherapeutic agent for the treatment of breast cancer . It may also be a potent inhibitor of the AKT signaling pathway in tumor cells .


Synthesis Analysis

Excisanin A is a diterpenoid compound purified from Isodon MacrocalyxinD . It has been tested on human Hep3B and MDA-MB-453 cell lines and Hep3B xenograft models .


Molecular Structure Analysis

The Excisanin A molecule contains a total of 58 bond(s). There are 28 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ketone(s) (aliphatic), 4 hydroxyl group(s), and 4 secondary alcohol(s) .


Chemical Reactions Analysis

Excisanin A has been found to inhibit the proliferation of Hep3B and MDA-MB-453 cells via induction of apoptosis . It also sensitized Hep3B cells to 5-fluorouracil treatment or MDA-MB-453 cells to ADM treatment in vitro .


Physical And Chemical Properties Analysis

Excisanin A is a powder with a molecular weight of 350.44 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anti-Cancer Properties

Excisanin A, a diterpenoid compound purified from Isodon macrocalyxin D, has demonstrated significant anti-cancer properties. A study by Qin et al. (2013) revealed that Excisanin A inhibits the invasive behavior of breast cancer cells through the modulation of the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway. This includes significant inhibition of cell migration and invasion and suppression of mRNA and protein levels of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in a dose-dependent manner (Qin et al., 2013).

Han et al. (2021) further elucidated Excisanin A's effect on human hepatocellular carcinoma cells, showing its potential as a potent HIF-1α inhibitor, suggesting its development for human hepatoma therapy. This includes inhibiting HIF-1α transcriptional activation and protein synthesis, and reducing VEGF protein and mRNA expressions (Han et al., 2021).

Inducing Apoptosis in Cancer Cells

Deng et al. (2006) studied the apoptosis-inducing effect of Excisanin A in human colon cancer SW620 cells, revealing its potential mechanism. The study found that Excisanin A inhibited proliferation and induced apoptosis, activating stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase pathways (Deng et al., 2006).

Inhibition of PKB/AKT Kinase Activity

Deng et al. (2009) also highlighted Excisanin A's role in inhibiting PKB/AKT kinase activity, crucial in the signal pathway of tumor cells. This includes its effect on human Hep3B and MDA-MB-453 cell lines and Hep3B xenograft models, indicating its potential as a chemotherapeutic agent (Deng et al., 2009).

Future Directions

Excisanin A might be a potent inhibitor of the AKT signaling pathway in tumor cells . These data provide validation for the development of Excisanin A to treat cancers displaying elevated levels of AKT .

properties

IUPAC Name

(1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14+,15+,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFENNPKUXFGPST-WEMBNSTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CCC([C@H]1C[C@H]([C@]34[C@H]2C[C@@H]([C@H]([C@H]3O)C(=C)C4=O)O)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Excisanin A

CAS RN

78536-37-5
Record name Excisanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78536-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
J Qin, J Tang, L Jiao, J Ji, WD Chen, GK Feng, YH Gao… - Life sciences, 2013 - Elsevier
… -invasive effects of excisanin A on breast cancer … excisanin A on tumor invasion and migration. Furthermore, the signaling pathways that mediated the anti-invasive effects of excisanin A …
Number of citations: 39 www.sciencedirect.com
LZ Han, C Jiang, C Mi, KS Wang, HX Zuo… - Tropical Journal of …, 2020 - ajol.info
… Purpose: To investigate the effect of excisanin A on human hepatocellular carcinoma cells … of excisanin A to HIF-1α protein. The transcriptional activation and viability of excisanin A …
Number of citations: 4 www.ajol.info
R Deng, J Tang, LP Xia, DD Li, WJ Zhou… - Molecular cancer …, 2009 - AACR
… treated with different concerntrations of Excisanin A for 36 h and MDA-MB-453 cells treated with different concentrations of Excisanin A for 48 h. Excisanin A treatment increased the …
Number of citations: 42 aacrjournals.org
Y Aoyagi, Y Nishioka, F Tobe, T Hasuda… - Bioorganic & medicinal …, 2006 - Elsevier
… along with a large amount of known excisanin A (1), kamebanin (… , we prepared more analogues of excisanin A 7,14-acetonides … of excisanin A 7,14-acetonide on the cytotoxic …
Number of citations: 13 www.sciencedirect.com
S Han-dong, S Xi-chang, L Zhon-wen, X Yan-long… - Chemistry …, 1981 - journal.csj.jp
Chemical investigation of the bitter principles from Rabdosia Excisa has led to the isolation and characterization of two new diterpenoids having an ent-kaurene skeleton, excisanin A  …
Number of citations: 33 www.journal.csj.jp
XF Zhu, R Deng - Life Sciences, 2013 - kd.nsfc.gov.cn
… -invasive effects of excisanin A on breast cancer … excisanin A on tumor invasion and migration. Furthermore, the signaling pathways that mediated the anti-invasive effects of excisanin A …
Number of citations: 0 kd.nsfc.gov.cn
XY Zhang, XQ Wu, R Deng, T Sun, GK Feng, XF Zhu - Cellular signalling, 2013 - Elsevier
… In this study, our findings indicated that upregulation of sestrin 2 by excisanin A and serum deprivation in a JNK-dependent manner regulated autophagy in cancer cells. …
Number of citations: 102 www.sciencedirect.com
R Deng, W Li, Z Guan, JM Zhou, Y Wang, YP Mei… - Oncogene, 2006 - nature.com
… and excisanin A resulted in growth inhibition. IC 50 values of etoposide and excisanin A inhibiting … Furthermore, to determine whether etoposide or excisanin A would induce apoptosis, …
Number of citations: 76 www.nature.com
BY Hwang, JH Lee, TH Koo, HS Kim, YS Hong… - Planta …, 2001 - thieme-connect.com
… Four known kaurane diterpenes were isolated by activity-guided fractionation and their structures were identified as kamebanin (1), kamebacetal A (2), kamebakaurin (3), excisanin A (4)…
Number of citations: 113 www.thieme-connect.com
C Lee, SS Hong, XH Han, Q Jin, D Li, TO Kim… - Archives of pharmacal …, 2008 - Springer
… new ent-abietane diterpenoid, 3α,6β-dihydroxy-7,17-dioxo-ent-abieta-15(16)-ene (1), and three known ent-kaurane diterpenids, kamebacetal A (2), kamebakaurin (3), and excisanin A (…
Number of citations: 12 link.springer.com

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